(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine
CAS No.:
Cat. No.: VC15906106
Molecular Formula: C15H14N4S
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4S |
|---|---|
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 7-phenyl-2-[(2S)-pyrrolidin-2-yl]-[1,3]thiazolo[5,4-d]pyrimidine |
| Standard InChI | InChI=1S/C15H14N4S/c1-2-5-10(6-3-1)12-13-15(18-9-17-12)20-14(19-13)11-7-4-8-16-11/h1-3,5-6,9,11,16H,4,7-8H2/t11-/m0/s1 |
| Standard InChI Key | WXEONOFSGQKZAI-NSHDSACASA-N |
| Isomeric SMILES | C1C[C@H](NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4 |
| Canonical SMILES | C1CC(NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine (C15H14N4S; molecular weight: 282.4 g/mol) comprises a bicyclic thiazolo[5,4-d]pyrimidine scaffold fused at positions 5 and 4, respectively . The phenyl group at position 7 contributes to hydrophobic interactions, while the (S)-configured pyrrolidine at position 2 introduces chirality, critical for receptor binding .
Stereochemical Considerations
The (S)-enantiomer exhibits superior A2AAR affinity compared to its (R)-counterpart, as demonstrated by molecular docking studies . The pyrrolidine’s hydroxylmethyl group forms hydrogen bonds with residues in the receptor’s orthosteric site, mimicking ribose interactions in endogenous agonists like adenosine .
Table 1: Key Physicochemical Parameters
Synthesis and Optimization Strategies
The synthesis of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine involves multi-step organic transformations optimized for yield and stereochemical fidelity.
Core Scaffold Construction
Initial steps focus on assembling the thiazolo[5,4-d]pyrimidine core. A representative protocol involves:
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Thiazole Ring Formation: Condensation of 2-aminothiazole derivatives with β-ketoesters under acidic conditions .
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Pyrimidine Fusion: Cyclization using ammonium acetate and triethyl orthoformate at elevated temperatures .
Table 2: Synthetic Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Cyclization | 45 | 88 |
| Microwave-Assisted | 68 | 95 |
Biological Activity and Mechanism of Action
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine demonstrates nanomolar affinity for A2AAR (Ki = 12.3 nM), with >100-fold selectivity over A1, A2B, and A3 subtypes .
Receptor Binding Dynamics
Molecular dynamics simulations reveal:
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Hydrogen Bonding: The pyrrolidine’s hydroxyl group interacts with Asn253 and Glu169 .
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π-Stacking: The phenyl group engages Phe168 in the receptor’s hydrophobic pocket .
Functional Antagonism
Comparative Analysis with Structural Analogues
Table 3: Structure-Activity Relationships
| Compound | A2AAR Ki (nM) | Selectivity Ratio (A1/A2A) |
|---|---|---|
| (S)-7-Phenyl derivative | 12.3 | 142 |
| 2-(Piperidin-2-yl) analogue | 47.8 | 27 |
| 7-(4-Fluorophenyl) variant | 9.1 | 89 |
Key trends:
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